molecular formula C7H9Br2N3O B6601719 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole CAS No. 1863328-84-0

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B6601719
CAS No.: 1863328-84-0
M. Wt: 310.97 g/mol
InChI Key: OWMYKIZDQTVENA-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole is a chemical compound characterized by its bromine atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole using bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromate ions.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen bromide.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Bromate ions (from oxidation)

  • Hydrogen bromide (from reduction)

  • Substituted triazole derivatives (from substitution reactions)

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have antimicrobial and anticancer properties. Its ability to interfere with biological pathways makes it a candidate for therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure contributes to the development of new materials with enhanced properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromine atoms can form bonds with biological molecules, leading to the inhibition of certain enzymes or pathways. The triazole ring can also interact with receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

  • Enzyme inhibition: The compound may inhibit enzymes involved in critical biological processes.

  • Receptor binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 3,5-Dibromopyridine

  • 1,2,4-Triazole derivatives

  • Brominated oxetanes

Uniqueness: 3,5-Dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole stands out due to its combination of bromine atoms and the triazole ring. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMYKIZDQTVENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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